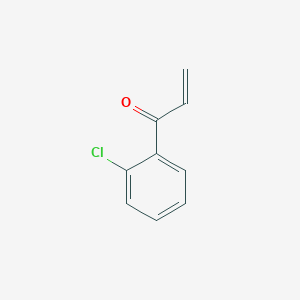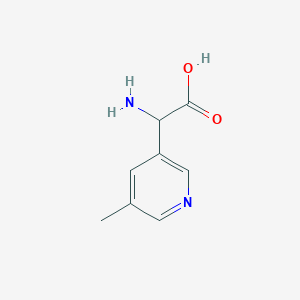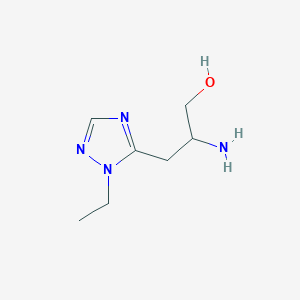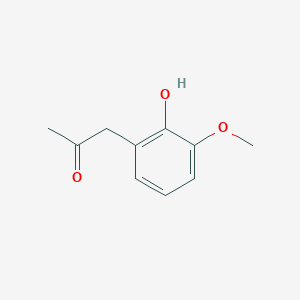![molecular formula C9H14O4 B13601227 2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
2-[(4E)-hex-4-en-1-yl]propanedioicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
The preparation of 2-[(4E)-hex-4-en-1-yl]propanedioic acid can be achieved through various synthetic routes. One classical method involves the reaction of chloroacetic acid with sodium carbonate to generate the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution. The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid . Industrially, malonic acid is produced by hydrolysis of dimethyl malonate or diethyl malonate .
化学反応の分析
2-[(4E)-hex-4-en-1-yl]propanedioic acid undergoes various chemical reactions typical of carboxylic acids. It can form amide, ester, anhydride, and chloride derivatives . Common reagents used in these reactions include alcohols, amines, and acyl chlorides. The major products formed from these reactions are esters, amides, and anhydrides .
科学的研究の応用
2-[(4E)-hex-4-en-1-yl]propanedioic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study metabolic pathways and enzyme functionsIn industry, it is used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 2-[(4E)-hex-4-en-1-yl]propanedioic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in metabolic pathways, such as the citric acid cycle, where it can be converted into other intermediates. It can also act as an inhibitor of certain enzymes, affecting their activity and function .
類似化合物との比較
2-[(4E)-hex-4-en-1-yl]propanedioic acid is similar to other dicarboxylic acids, such as oxalic acid, propionic acid, succinic acid, and fumaric acid . its unique structure, with a hex-4-en-1-yl group, distinguishes it from these compounds. This unique structure can impart different chemical and physical properties, making it suitable for specific applications that other dicarboxylic acids may not be able to fulfill .
特性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
2-[(E)-hex-4-enyl]propanedioic acid |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-5-6-7(8(10)11)9(12)13/h2-3,7H,4-6H2,1H3,(H,10,11)(H,12,13)/b3-2+ |
InChIキー |
WZLHPCMSXVTARD-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/CCCC(C(=O)O)C(=O)O |
正規SMILES |
CC=CCCCC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















